Calcium di-L-arabinonate

Description

Contextualizing L-Arabinonate within Pentose (B10789219) Sugar Metabolism

L-arabinose, a five-carbon sugar (pentose), is a significant component of plant-based biopolymers like hemicellulose and pectin (B1162225). osti.govfrontiersin.org While many organisms metabolize sugars through well-known central pathways, several alternative routes exist for pentose utilization, particularly in microorganisms. In some of these pathways, L-arabinose is not directly phosphorylated but is first oxidized to L-arabinonate.

Microbial degradation of L-arabinose can occur through various routes, including isomerase and oxidoreductive pathways. nih.gov The oxidative pathways, such as the Weimberg and Dahms pathways found in some bacteria and archaea, are of particular interest as they proceed via the formation of L-arabinonate. nih.govuef.fi

The Weimberg Pathway : This oxidative route involves the conversion of L-arabinose to L-arabinonate, which is then dehydrated to 2-keto-3-deoxy-L-arabinonate. Further enzymatic steps convert this intermediate into α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. uef.fi

The Dahms Pathway : Similar to the Weimberg pathway, this route also begins with the oxidation of L-arabinose to L-arabinonate and its subsequent dehydration. However, the resulting 2-keto-3-deoxy-L-arabinonate is then cleaved by an aldolase (B8822740) into pyruvate (B1213749) and glycolaldehyde (B1209225). uef.fi

The enzyme L-arabinonate dehydratase plays a crucial role in these oxidative pathways by catalyzing the dehydration of L-arabinonate. researchgate.netontosight.ai The study of these pathways is significant for understanding microbial diversity in nutrient utilization and for biotechnological applications aimed at converting pentose sugars from lignocellulosic biomass into valuable chemicals. uef.firesearchgate.net

Academic Significance of Calcium di-L-Arabinonate and Related Sugar Acids

This compound is the calcium salt of L-arabinonic acid. frontiersin.org It is a white, crystalline powder that is highly soluble in water. frontiersin.org Its academic and research significance stems from both its chemical properties and its relationship to L-arabinonic acid and other sugar acids.

From a chemical standpoint, this compound serves as a stable and soluble source of L-arabinonate for research purposes. Its synthesis is achieved through the reaction of L-arabinonic acid with a calcium source such as calcium hydroxide (B78521) or calcium carbonate. frontiersin.org

The broader family of sugar acids, including aldonic acids like L-arabinonic acid, holds considerable interest in various research fields:

Metabolic Probes: Sugar acids and their derivatives are used to investigate metabolic pathways and enzyme mechanisms. For instance, the D-isomer, D-arabinonate, has been studied in the context of D-erythroascorbic acid synthesis in fungi. osti.gov

Biorefinery Applications: The conversion of pentose sugars into sugar acids is a key step in developing biorefineries. These acids can serve as platform chemicals for the synthesis of a variety of products. For example, research has focused on the enzymatic production of 2-keto-3-deoxy-D-xylonate from D-xylonate, a process analogous to L-arabinonate dehydration. ontosight.ai

Chelating Agents: The carboxylate group in sugar acids can chelate metal ions. This property is relevant in various industrial and biological contexts. While not extensively documented for this compound specifically, the interaction of sugar acids with minerals is a known phenomenon.

Overview of Key Research Areas in L-Arabinonate Biochemistry

Research into L-arabinonate biochemistry is multifaceted, with several key areas of investigation:

Enzymology of L-Arabinonate Pathways: A primary focus is the characterization of enzymes involved in L-arabinonate metabolism, particularly L-arabinonate dehydratase. researchgate.netontosight.ai Structural and functional studies of these enzymes, such as the L-arabinonate dehydratase from Rhizobium leguminosarum, provide insights into their catalytic mechanisms and substrate specificity. ontosight.ai Understanding these enzymes is crucial for their potential use in biocatalysis.

Metabolic Engineering for Bioproduction: A significant area of research is the metabolic engineering of microorganisms to utilize L-arabinose for the production of biofuels and chemicals. researchgate.net By introducing and optimizing oxidative pathways that proceed through L-arabinonate, researchers aim to create robust microbial cell factories capable of converting lignocellulosic biomass into valuable products. For example, intermediates of the Weimberg pathway have been used to produce chemicals like 1,4-butanediol, mesaconic acid, and glutaric acid in engineered E. coli. researchgate.net

Metabolomics and Pathway Discovery: Widely targeted metabolomics studies in various organisms, including plants, often identify and quantify sugar acids like L-arabinonate and its derivatives. nih.gov The presence and concentration of these metabolites can provide clues about their physiological roles and the metabolic state of the organism. For example, 2-dehydro-3-deoxy-L-arabinonate has been identified in radish taproots, suggesting the activity of related metabolic pathways. nih.gov

Potential Biological Activities: There is emerging interest in the potential biological activities of this compound itself. Preliminary research suggests it may possess antioxidant and anti-inflammatory properties. frontiersin.org Furthermore, its potential as a bioavailable calcium supplement for supporting bone health is another area of interest within the pharmaceutical and nutraceutical industries. frontiersin.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₁₈CaO₁₂ | frontiersin.org |

| Molecular Weight | 394.39 g/mol | frontiersin.org |

| Appearance | White crystalline powder | frontiersin.org |

Table 2: Key Enzymes in L-Arabinose Oxidative Metabolism

| Enzyme | Reaction Catalyzed | Metabolic Pathway | Source |

|---|---|---|---|

| L-Arabinose 1-dehydrogenase | L-arabinose → L-arabino-1,4-lactone | Oxidative Pathway | |

| L-arabinolactonase | L-arabino-1,4-lactone → L-arabinonate | Oxidative Pathway | |

| L-Arabinonate dehydratase | L-arabinonate → 2-dehydro-3-deoxy-L-arabinonate | Weimberg & Dahms Pathways | researchgate.netontosight.ai |

| 2-dehydro-3-deoxy-L-arabinonate dehydratase | 2-dehydro-3-deoxy-L-arabinonate → α-ketoglutarate semialdehyde | Weimberg Pathway | uef.fi |

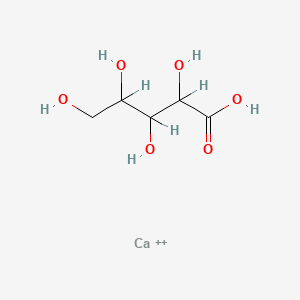

Structure

3D Structure of Parent

Properties

CAS No. |

5346-83-8 |

|---|---|

Molecular Formula |

C5H10CaO6 |

Molecular Weight |

206.21 g/mol |

IUPAC Name |

calcium;2,3,4,5-tetrahydroxypentanoic acid |

InChI |

InChI=1S/C5H10O6.Ca/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/t2-,3-,4+;/m0./s1 |

InChI Key |

RMGJOMGLQFWXSQ-UWAYVZDLSA-N |

SMILES |

C(C(C(C(C(=O)O)O)O)O)O.[Ca+2] |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O.[Ca] |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O.[Ca] |

Other CAS No. |

22373-09-7 7546-24-9 5346-83-8 |

Origin of Product |

United States |

Enzymatic Metabolism of L Arabinose and L Arabinonate: Mechanistic and Structural Investigations

Non-Phosphorylative Oxidative Pathways of L-Arabinose Catabolism

Microorganisms have evolved diverse strategies to metabolize L-arabinose without the initial phosphorylation step. These pathways are characterized by a series of oxidation and dehydration reactions. frontiersin.org

The Weimberg Pathway: Detailed Enzymatic Steps and Intermediates

The Weimberg pathway, first detailed in Pseudomonas fragi and Pseudomonas saccharophila, represents a key non-phosphorylative route for L-arabinose catabolism. nih.govfrontiersin.org This oxidative pathway converts L-arabinose into α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, through a sequence of five enzymatic reactions. lu.semdpi.com

The initial step involves the oxidation of L-arabinose to L-arabinono-γ-lactone by L-arabinose dehydrogenase. nih.govfrontiersin.org This lactone is then hydrolyzed to L-arabinonate by a lactonase. nih.govfrontiersin.org The subsequent and often rate-limiting step is the dehydration of L-arabinonate to 2-keto-3-deoxy-L-arabinonate (L-KDA) catalyzed by L-arabinonate dehydratase. ontosight.aiuef.fiuef.fi L-KDA is then further dehydrated to α-ketoglutarate semialdehyde by 2-keto-3-deoxy-L-arabinonate dehydratase. nih.govfrontiersin.org Finally, α-ketoglutarate semialdehyde is oxidized to α-ketoglutarate by α-ketoglutarate semialdehyde dehydrogenase. lu.semdpi.com

Table 1: Key Intermediates in the Weimberg Pathway

| Intermediate | Description |

| L-Arabinono-γ-lactone | The product of the initial oxidation of L-arabinose. |

| L-Arabinonate | Formed by the hydrolysis of L-arabinono-γ-lactone. |

| 2-keto-3-deoxy-L-arabinonate (L-KDA) | A key intermediate resulting from the dehydration of L-arabinonate. ontosight.aifrontiersin.org |

| α-Ketoglutarate semialdehyde | The precursor to the final product of the pathway. lu.se |

| α-Ketoglutarate | The end product, which can enter the TCA cycle. lu.semdpi.com |

The Dahms Pathway: Divergence and Terminal Products

The Dahms pathway shares the initial enzymatic steps with the Weimberg pathway, leading to the formation of the common intermediate 2-keto-3-deoxy-L-arabinonate (L-KDA). wikipedia.orgmdpi.com However, the pathways diverge at this critical juncture. wikipedia.orgmdpi.com

In the Dahms pathway, an aldolase (B8822740) cleaves L-KDA into pyruvate (B1213749) and glycolaldehyde (B1209225). wikipedia.orgmdpi.com This represents a significant departure from the Weimberg pathway, which continues with dehydration reactions. The terminal products of the Dahms pathway, pyruvate and glycolaldehyde, can then be funneled into central metabolic pathways. wikipedia.orgmdpi.com Pyruvate can directly enter the TCA cycle, while glycolaldehyde can be further metabolized. mdpi.com

Novel Non-Phosphorylative Pathways in Microbial Systems

Research has uncovered novel variations of non-phosphorylative pentose (B10789219) metabolism in various bacteria and archaea. nih.govproquest.com For instance, in some bacteria, 2-keto-3-deoxypentonates (KDPs) derived from pentoses like L-arabinose can be converted not only to α-ketoglutarate (as in the Weimberg pathway) or pyruvate and glycolaldehyde (as in the Dahms pathway), but also to pyruvate and glycolate (B3277807) through the action of a dehydrogenase and a hydrolase. nih.gov

Studies in haloarchaea, such as Haloferax volcanii, have revealed an oxidative degradation pathway for L-arabinose that leads to α-ketoglutarate. researchgate.net This pathway involves a novel type of L-arabinose dehydrogenase and subsequent enzymatic steps that share similarities with the Weimberg pathway. researchgate.net The discovery of these alternative routes highlights the metabolic plasticity of microorganisms and their ability to adapt to different nutrient sources. mdpi.comnih.gov

Enzymology of L-Arabinonate-Converting Enzymes

The enzymes responsible for converting L-arabinonate are central to the non-phosphorylative oxidative pathways. Their structural and functional characteristics provide insights into the catalytic mechanisms and regulation of these metabolic routes.

L-Arabinonate Dehydratase (L-KdpD, RlArDHT): Structural and Functional Characterization

L-arabinonate dehydratase (also known as L-arabonate dehydratase) is a key lyase enzyme that catalyzes the dehydration of L-arabinonate to form 2-dehydro-3-deoxy-L-arabinonate. ontosight.ai This enzyme, classified under EC 4.2.1.25, is a member of the IlvD/EDD superfamily. uef.finih.goviucr.org

Structural studies of L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii (RlArDHT) have revealed important features. The enzyme contains a catalytically crucial [2Fe-2S] cluster and a Mg²⁺ ion in its active site. nih.gov The active site is located at the interface between two domains of a monomer and also at the dimer interface, with a key lysine (B10760008) residue (Lys129) being carbamylated. nih.gov Essential residues for catalysis, such as Ser480 and Thr482, have been identified, with the Ser480 side chain proposed to act as a base in the elimination reaction. nih.gov

Table 2: Properties of L-Arabinonate Dehydratase from Cupriavidus necator (CnL-KdpD)

| Property | Observation | Reference |

| Magnesium Effect | No significant effect on activity. | nih.gov |

| Inhibition by Upstream Intermediates | Not inhibited by L-arabinose or L-arabinonate. | nih.gov |

| Catalytic Activity | Highly active, converting >95% of 500 mM L-KDP to KGSA in 2 hours. | nih.gov |

| Stereospecificity | Specific for the L-isomer of KDP. | nih.gov |

Quaternary Structure and Active Site Architecture

L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii (RlArDHT) exhibits a homotetrameric quaternary structure, which can be described as a dimer of dimers. uef.finih.govresearchgate.net Each monomer is composed of an N-terminal α/β/α-sandwich domain and a C-terminal β-barrel domain. uef.finih.gov

The active sites, two per homodimer, are situated at the monomer-monomer interface. uef.fi This arrangement is critical for catalysis, as dimerization is essential for the formation of a functional active site in enzymes of the IlvD/EDD superfamily. uef.fi Notably, the C-terminal histidine of one monomer contributes to the active site of the adjacent monomer within the dimer, highlighting the intricate interplay between subunits in the catalytic function of the enzyme. uef.fi

Role of Specific Amino Acid Residues in Catalysis and Substrate Specificity (e.g., C-terminal Histidine)

In the enzymatic breakdown of L-arabinonate, the function of specific amino acids within the enzyme's active site is paramount for both catalysis and substrate selection. A notable example is the L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii (RlArDHT). nih.govvtt.fi This enzyme, a member of the IlvD/EDD superfamily, exists as a homotetramer, which can be described as a dimer of dimers. uef.fiacs.org The active sites are located at the interface between monomers. uef.firesearchgate.net A crucial C-terminal histidine residue from one monomer plays a structural role in forming the active site of the adjacent monomer. nih.govvtt.fi This histidine is highly conserved among sugar acid dehydratases. nih.govvtt.fi

To investigate the role of this C-terminal histidine (H579), site-directed mutagenesis studies have been conducted. nih.govnih.gov Variants of this residue (H579A, H579F, H579L, H579Q, and H579W) generally showed decreased activity on various sugar acids compared to the wild-type enzyme. nih.govvtt.fi However, the H579L variant exhibited a roughly 20% increase in activity specifically on D-fuconate. nih.govvtt.fi This finding highlights that altering this residue can modify substrate preference, suggesting its importance in substrate recognition. nih.govvtt.fi The crystal structure of the H579L variant revealed that the mutation enlarged the substrate-binding cavity, which supports the observed change in substrate specificity. uef.fi Furthermore, residues such as Ser480 and Thr482 have been identified as essential for catalysis. acs.orgresearchgate.net The proposed mechanism suggests that the alkoxide ion form of the Ser480 side chain acts as a base in the elimination reaction. acs.orgresearchgate.net

Cofactor Dependence and Metal Ion Requirements (e.g., Iron-Sulfur Clusters, Mg²⁺)

The catalytic activity of many enzymes in the L-arabinonate pathway is contingent on the presence of cofactors and metal ions. L-arabinonate dehydratase and other related enzymes in the IlvD/EDD superfamily are known to be iron-sulfur [Fe-S] cluster-containing proteins. uef.fiuef.fi Specifically, the L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii (RlArDHT) contains a [2Fe-2S] cluster in its active site. acs.orgresearchgate.net This cluster is not merely a structural component but participates directly in the catalytic mechanism, acting as a Lewis acid during the dehydration reaction. acs.orgresearchgate.net The iron atoms within the cluster are crucial for the enzyme's function.

In addition to the iron-sulfur cluster, a divalent metal ion, typically magnesium (Mg²⁺), is also found in the active site of RlArDHT and is important for catalysis. acs.orgresearchgate.netuef.fi The Mg²⁺ ion is thought to stabilize the oxyanion intermediate that forms during the reaction cycle. researchgate.net The requirement for Mg²⁺ has been observed to affect the activity and stability of some dehydratases. nih.gov For instance, in the characterization of 2-keto-3-deoxy-D-xylonate dehydratases (D-KdpDs), Mg²⁺ was found to impact their activity and stability, though this effect was not observed for 2-keto-3-deoxy-L-arabinonate dehydratases (L-KdpDs). nih.gov

Kinetic Parameters and Substrate Promiscuity

Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic constant (kcat) provide quantitative insights into enzyme performance. For the L-arabinonate dehydratase from R. leguminosarum (RlArDHT), kinetic analyses have been performed on various substrates. nih.gov While its primary substrate is L-arabinonate, the enzyme exhibits substrate promiscuity, meaning it can also process other sugar acids like D-fuconate, D-galactonate, D-gluconate, and D-xylonate. nih.govuef.fi

Mutation of the C-terminal histidine to leucine (B10760876) (H579L) not only increased activity on D-fuconate but also altered the kinetic parameters for other substrates. nih.gov For L-arabinonate, D-xylonate, and D-gluconate, the Kₘ values of the H579L variant were similar to the wild-type, indicating that the mutation did not significantly affect substrate affinity for these molecules. nih.gov However, the kcat values were considerably lower, leading to a significant decrease in catalytic efficiency (kcat/Kₘ). nih.gov This demonstrates that even minor structural changes can have profound effects on catalytic turnover rates. nih.gov

Enzyme promiscuity is a common feature in the non-phosphorylative pathways of pentose metabolism in both bacteria and archaea. researchgate.netresearchgate.net This flexibility allows microorganisms to adapt to various available carbon sources. nih.govembopress.org For example, the glucose dehydrogenase from Sulfolobus solfataricus shows broad substrate specificity, acting on D-glucose, D-galactose, D-xylose, and L-arabinose. nih.gov

| Enzyme Variant | Substrate | Kₘ (mM) | kcat (min⁻¹) |

| Wild-type RlArDHT | D-fuconate | 2.1 | 1050 |

| H579L Variant | D-fuconate | 0.4 | 1290 |

| Wild-type RlArDHT | L-arabinonate | 1.1 | 680 |

| H579L Variant | L-arabinonate | 1.1 | 180 |

| Wild-type RlArDHT | D-xylonate | 1.3 | 24.8 |

| H579L Variant | D-xylonate | 1.2 | 6.4 |

| Wild-type RlArDHT | D-gluconate | 5.7 | 390 |

| H579L Variant | D-gluconate | 5.4 | 40 |

Table based on data for L-arabinonate dehydratase from R. leguminosarum bv. trifolii. nih.gov

2-Keto-3-deoxy-L-arabinonate Dehydratase (KdaD): Catalytic Activity and Role in Metabolic Branching

2-Keto-3-deoxy-L-arabinonate dehydratase (KdaD), also known as 2-dehydro-3-deoxy-L-arabinonate dehydratase, is a pivotal enzyme in the non-phosphorylative L-arabinose metabolic pathway. ontosight.airhea-db.orguniprot.org It catalyzes the dehydration of 2-keto-3-deoxy-L-arabinonate to form α-ketoglutarate semialdehyde (also referred to as 2,5-dioxopentanoate). ontosight.ainih.gov This product is then oxidized to α-ketoglutarate, a key intermediate in the central citric acid cycle. uef.fi

The action of KdaD thus serves as a critical link between pentose sugar catabolism and the central carbon metabolism of the cell. uef.fi This metabolic branching point is essential for integrating the breakdown of L-arabinose with the primary energy-generating pathways. uef.fi The enzyme is specific for its substrate, 2-dehydro-3-deoxy-L-arabinonate, and interestingly, it does not appear to require any cofactors for its activity. ontosight.ai The optimal conditions for KdaD activity are generally between 25°C to 37°C and a pH range of 7.0 to 8.0. ontosight.ai In Azospirillum brasilense, KdaD is involved in a degradation pathway that enables the bacterium to utilize L-arabinose as its sole carbon source. uniprot.org

L-Arabinose Dehydrogenase (ADH) and L-Arabinolactonase (AL) in the Initial Steps of Oxidative Pathways

The oxidative pathway for L-arabinose catabolism begins with the conversion of the sugar to L-arabinonate, a process mediated by two key enzymes: L-arabinose dehydrogenase (ADH) and L-arabinolactonase (AL). nih.gov

First, L-arabinose dehydrogenase catalyzes the oxidation of L-arabinose to L-arabinono-1,4-lactone. nih.gov This reaction is dependent on a cofactor, typically NAD(P)⁺, which acts as the electron acceptor. nih.govtandfonline.com Subsequently, L-arabinolactonase hydrolyzes the L-arabinono-1,4-lactone to produce L-arabinonate. uef.finih.gov While this ring-opening can occur spontaneously, the enzyme greatly accelerates the rate. uef.fi These initial steps are fundamental as they prepare the L-arabinose molecule for the subsequent dehydration reactions in the pathway. nih.gov In organisms like Rhizobium leguminosarum, the expression of these enzymes, particularly the downstream dehydratases, is significantly modulated based on the available carbon source. murdoch.edu.aumicrobiologyresearch.org

Comparative Enzymatic Studies Across Diverse Microorganisms (e.g., Pseudomonas, Rhizobium, Sulfolobus)

The metabolic pathways for L-arabinose and L-arabinonate show both conservation and divergence across different microbial species, reflecting evolutionary adaptation to various ecological niches.

In bacteria like Pseudomonas , the Weimberg and Dahms pathways for pentose metabolism were first identified. uef.fi These non-phosphorylative routes are crucial for breaking down L-arabinose. Pseudomonas saccharophila was one of the first organisms in which 2-keto-3-deoxy-L-arabinonate dehydratase was characterized. nih.govrhea-db.org

Rhizobium species, such as Rhizobium leguminosarum, also utilize an oxidative pathway to metabolize L-arabinose, converting it to α-ketoglutarate semialdehyde. murdoch.edu.aumicrobiologyresearch.org Studies on R. leguminosarum have shown that the enzymes L-arabinonate dehydratase, 2-keto-3-deoxyarabinonate dehydratase, and α-ketoglutarate semialdehyde dehydrogenase are highly inducible by arabinose. murdoch.edu.aumicrobiologyresearch.org The L-arabinonate dehydratase from R. leguminosarum has been extensively studied, revealing its [2Fe-2S] cluster and Mg²⁺ dependence. acs.orgresearchgate.net

In the domain of Archaea, the thermoacidophile Sulfolobus solfataricus presents an interesting case of metabolic promiscuity. nih.govresearchgate.net It utilizes a branched degradation pathway for both D-xylose and L-arabinose. core.ac.uk S. solfataricus possesses a C5-specific dehydratase that can act on both D-xylonate and L-arabinonate. nih.gov Furthermore, an aldolase from this archaeon shows stereochemical promiscuity by catalyzing the cleavage of both 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate. nih.gov This contrasts with the more specific enzymes typically found in bacteria and demonstrates how archaea have evolved versatile enzymes to adapt to their extreme environments. nih.govnih.gov The degradation of L-arabinose in Sulfolobus can proceed to either α-ketoglutarate or to pyruvate and glycolaldehyde. nih.govcore.ac.uk

Synthesis and Bioproduction Methodologies for L Arabinonate and Its Salts

Biotechnological Approaches for L-Arabinonate Production

Biotechnological production is a cornerstone for the sustainable synthesis of L-arabinonate, utilizing engineered microbes, isolated enzyme systems, and renewable biomass as feedstock.

Metabolic engineering of microorganisms has emerged as a highly effective strategy for overproducing L-arabinonic acid. By genetically modifying microbial hosts, researchers can redirect metabolic pathways to favor the synthesis of the target compound, achieving high titers and yields.

Commonly used microorganisms like Escherichia coli and Gluconobacter oxydans are frequently engineered for this purpose. nih.govresearchgate.net A key strategy in E. coli involves disrupting the native L-arabinose catabolic pathway to prevent the cell from consuming it as a carbon source. nih.gov For instance, by knocking out the araA gene, which encodes L-arabinose isomerase, the metabolic flux is diverted from cellular growth towards the desired product. nih.gov This is complemented by the overexpression of a crucial enzyme, L-arabinose dehydrogenase (AraDH), often sourced from other organisms like Azospirillum brasilense. nih.gov This combined approach has proven successful, with engineered E. coli strains achieving L-arabinonic acid titers of approximately 44 g/L with a remarkable 99% yield from L-arabinose in fed-batch fermentations. nih.gov

Gluconobacter oxydans offers an alternative production host, known for its capacity for incomplete oxidation of sugars. researchgate.net This bacterium utilizes a periplasmic membrane-bound glucose dehydrogenase (GdhM) to oxidize L-arabinose to L-arabinonic acid. researchgate.net Through controlled fed-batch bioreactor conditions, including pH management, G. oxydans has been used to produce up to 120 g/L of L-arabinonic acid. researchgate.net Further engineering, such as the constitutive overexpression of the gdhM gene, has been shown to enhance the biomass-specific productivity of the strain. researchgate.net

Table 1: Examples of Metabolically Engineered Microorganisms for L-Arabinonate Production

| Microorganism | Genetic Modification | Key Enzyme(s) | Production Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | Disruption of araA gene | Overexpressed L-arabinose dehydrogenase (AraDH) from A. brasilense | ~44 g/L L-arabinonic acid | nih.gov |

| Gluconobacter oxydans 621H | Wild Type (Fed-batch optimization) | Endogenous membrane-bound glucose dehydrogenase (GdhM) | 120 g/L L-arabinonic acid | researchgate.net |

| Gluconobacter oxydans (gdhM OE) | Overexpression of gdhM gene | Overexpressed membrane-bound glucose dehydrogenase (GdhM) | Increased specific productivity | researchgate.net |

Cell-free enzymatic cascades provide a powerful alternative to whole-cell fermentation, allowing for high product concentrations and simplified purification by eliminating competing metabolic pathways. These systems convert pentose (B10789219) sugars, such as L-arabinose, into L-arabinonate through a series of sequential enzymatic reactions. uef.firesearchgate.net

These cascades often utilize enzymes from non-phosphorylative oxidative pathways, like the Weimberg pathway. uef.fitandfonline.comnih.gov The typical sequence begins with the oxidation of L-arabinose to L-arabino-γ-lactone, a reaction catalyzed by an L-arabinose dehydrogenase (EC 1.1.1.46). tandfonline.com The resulting lactone is then hydrolyzed to form L-arabinonate. tandfonline.com This hydrolysis can occur spontaneously in aqueous solutions or be accelerated by a specific enzyme, L-arabinonolactonase (EC 3.1.1.15). tandfonline.comgoogle.com

Further down the cascade, L-arabinonate can be converted to 2-dehydro-3-deoxy-L-arabinonate by the enzyme L-arabinonate dehydratase (EC 4.2.1.25), a key intermediate for producing other valuable chemicals. iucr.orgresearchgate.net The enzymes for these cascades can be produced recombinantly and combined in a one-pot reaction to achieve the desired transformation. nih.gov This approach has been explored for the synthesis of various platform chemicals derived from hemicellulose sugars. researchgate.netnih.gov

Table 2: Key Enzymes in In Vitro Cascades for L-Arabinonate Synthesis

| Enzyme | EC Number | Reaction Catalyzed | Role in Cascade |

|---|---|---|---|

| L-arabinose dehydrogenase | 1.1.1.46 | L-arabinose → L-arabino-γ-lactone | Initial oxidation of the pentose sugar |

| L-arabinonolactonase | 3.1.1.15 | L-arabino-γ-lactone → L-arabinonate | Hydrolysis of the intermediate lactone |

| L-arabinonate dehydratase | 4.2.1.25 | L-arabinonate → 2-dehydro-3-deoxy-L-arabinonate | Further conversion of L-arabinonate |

Lignocellulosic biomass (LCB), a renewable and abundant resource, is a prime feedstock for the sustainable production of L-arabinonic acid. mdpi.comresearchgate.net L-arabinose is the second most prevalent pentose sugar found in nature, typically as a component of hemicellulose and pectin (B1162225) in agricultural residues and processing wastes like corn fiber, wheat bran, and sugar beet pulp. mdpi.comnih.govnorthumbria.ac.uk

The bioconversion process begins with the pretreatment and hydrolysis of the LCB to break down the complex polysaccharide structures and release free L-arabinose monomers. mdpi.com Following this liberation, microorganisms or enzymatic systems are employed to convert the L-arabinose into L-arabinonate. researchgate.net This valorization of an underutilized sugar fraction of biomass is a key tenet of the circular bioeconomy. mdpi.com

Microbial pathways, such as the non-phosphorylative Weimberg pathway, are central to this conversion, starting with the oxidation of L-arabinose to L-arabinonate. tandfonline.comresearchgate.net The ability of robust industrial microorganisms like Gluconobacter oxydans to efficiently perform this conversion makes them suitable candidates for processes utilizing LCB-derived sugars. researchgate.net This strategy not only provides a green route to chemicals like L-arabinonic acid but also adds value to agricultural waste streams. northumbria.ac.uk

Chemical Synthesis Routes to L-Arabinonate and its Derivatives

Alongside biotechnological methods, chemical synthesis offers direct and high-yielding routes to L-arabinonate and its salts through the oxidation of carbohydrate precursors.

The most direct chemical route to L-arabinonic acid is the selective oxidation of its parent sugar, L-arabinose. google.comuva.es This transformation is efficiently achieved using heterogeneous catalysis with noble metals. google.comrsc.org Gold nanoparticles supported on various materials, including aluminum oxide (Au/Al₂O₃) and titanium dioxide (Au/TiO₂), have demonstrated high activity and selectivity (≥99.5%) for the oxidation of L-arabinose to L-arabinonic acid. rsc.orgresearchgate.net

The oxidation reaction is typically carried out in an aqueous solution under controlled temperature and pH, often in an alkaline environment, with molecular oxygen as the oxidant. google.comrsc.org The generally accepted mechanism involves an initial oxidative dehydrogenation of the sugar to form the corresponding L-arabino-lactone, which is subsequently hydrolyzed to yield L-arabinonic acid. uva.es

While the outline mentions the derivation from D-glucose, the direct oxidation of D-glucose yields D-gluconic acid. google.comuva.es The conversion of D-glucose to D-arabinonic acid (an epimer of L-arabinonic acid) is a more complex process that can involve oxidative decarboxylation, as described in specialized chemical methods. google.com However, for producing L-arabinonic acid, the oxidation of L-arabinose is the primary and most efficient chemical pathway. google.comrsc.org

During the chemical synthesis of arabinonic acid via catalytic oxidation, alkali metal arabinonates are formed as necessary intermediates in the reaction mixture. google.com The oxidation reactions are typically performed in alkaline aqueous solutions to achieve optimal reaction rates and selectivity. google.comrsc.org

To maintain the required alkaline pH (often between 8 and 9), an alkali metal hydroxide (B78521) such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is continuously added to the reactor. rsc.orgresearchgate.net This base neutralizes the L-arabinonic acid as it is formed, resulting in the in-situ production of the corresponding alkali metal salt—sodium L-arabinonate or potassium L-arabinonate. google.comresearchgate.net These salts are generally soluble in the aqueous reaction medium, and the final acid form can be recovered in a subsequent acidification step if required. Therefore, the formation of these alkali metal salts is an intrinsic part of the common chemical synthesis routes for L-arabinonic acid. google.com

Table 3: List of Compound Names

| Compound Name |

|---|

| Calcium di-L-arabinonate |

| L-Arabinonic acid |

| L-Arabinose |

| D-Glucose |

| Potassium D-arabinonate |

| L-arabino-γ-lactone |

| L-arabino-1,4-lactone |

| 2-dehydro-3-deoxy-L-arabinonate |

| 2-keto-3-deoxy-L-arabinonate (L-KDP) |

| α-ketoglutarate |

| D-gluconic acid |

| D-arabinonic acid |

| Sodium L-arabinonate |

| Potassium L-arabinonate |

| Sodium hydroxide |

| Potassium hydroxide |

| Calcium carbonate |

Preparation and Characterization of this compound

This compound is a salt of L-arabinonic acid that has garnered interest due to its potential applications. Its preparation typically involves the neutralization of L-arabinonic acid with a calcium-containing base. The characterization of this compound is crucial to confirm its identity, purity, and structural integrity.

The synthesis of this compound can be achieved through a straightforward chemical reaction following the production of L-arabinonic acid. One common method involves the reaction of L-arabinonic acid with calcium hydroxide or calcium carbonate. nih.gov This acid-base neutralization reaction results in the formation of the calcium salt and water.

A general procedure for the synthesis of metal salts of sugar acids, which can be adapted for this compound, involves the oxidation of the parent sugar in the presence of a noble metal catalyst and a heterogeneous hydroxide source. google.com For instance, L-arabinose can be oxidized to L-arabinonic acid, which is then neutralized with calcium hydroxide to yield this compound. google.com The reaction can be performed as a batch process where the calcium hydroxide is added at the beginning or incrementally during the reaction. google.com

Alternatively, L-arabinonic acid can be produced via fermentation using various microorganisms. For example, engineered strains of Escherichia coli have been shown to produce L-arabinonic acid from L-arabinose with high yields. nih.gov In such processes, after the fermentation is complete, the resulting L-arabinonic acid in the fermentation broth can be recovered and converted to its calcium salt. A typical downstream process would involve the separation of the microbial biomass, followed by the addition of calcium hydroxide to the clarified solution to precipitate this compound. The salt can then be purified through crystallization. A patent describing the production of lactobionic acid outlines a method where the epimeric acids are separated as a calcium double salt, a technique that could potentially be applied to purify calcium L-arabinonate. nist.gov

The characterization of this compound involves various analytical techniques to determine its physicochemical properties. These properties are essential for quality control and for defining its specifications for various applications.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5346-83-8 | chemsrc.com |

| Molecular Formula | C₁₀H₁₈CaO₁₂ | chemimpex.com |

| Molecular Weight | 370.32 g/mol | chemimpex.com |

| Appearance | White or almost white powder | chemimpex.com |

| Optical Rotation [α]D | -1 to -4º | chemimpex.com |

| Density | 1.715 g/cm³ | chemsrc.com |

| Boiling Point | 584ºC at 760mmHg | chemsrc.com |

| Storage Temperature | 0-8 °C | chemimpex.com |

This table contains data for the D-isomer and general arabinonate salts, which are expected to be similar for the L-isomer.

Further characterization can be performed using various spectroscopic and chromatographic methods. Thin-layer chromatography (TLC) is a common technique used to monitor the purity of sugar acids and their salts, with a reported purity of ≥98.0% for the lithium salt of L-arabinonic acid. sigmaaldrich.com High-performance liquid chromatography (HPLC) is another powerful tool for the analysis and quantification of sugar acids. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the carboxylate and hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the carbon-hydrogen framework and confirm the structure of the L-arabinonate moiety.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

The crystallization of L-arabinonate salts is a key step in their purification. Studies on the crystallization of L-arabinonate dehydratase have utilized sodium formate (B1220265) as a precipitating agent, which suggests that formate salts could be useful in the crystallization of related compounds. iucr.orgnih.gov A patent on the production of erythritol (B158007) describes the crystallization of alkali metal arabinonates by concentrating the reaction mixture and collecting the crystals by filtration or centrifugation. google.comgoogle.com

Molecular Interactions and Derivatives of L Arabinonate in Biochemical Systems

L-Arabinonate as a Ligand in Metal Coordination

L-Arabinonate, a polyhydroxy carboxylate, demonstrates a notable capacity to interact with metal ions, a characteristic that is fundamental to its role in various biochemical and chemical systems. The presence of a carboxylate group and multiple hydroxyl moieties along its carbon chain allows for the formation of chelate complexes with metal cations. This section explores the specifics of these interactions, particularly with calcium ions, and draws comparisons with other similar molecules.

The interaction between calcium ions (Ca²⁺) and L-arabinonate in aqueous solutions leads to the formation of complex ions. This process involves a Lewis acid-base interaction, where the Ca²⁺ ion acts as a Lewis acid and the L-arabinonate, with its lone pairs of electrons on the oxygen atoms of the carboxylate and hydroxyl groups, functions as a Lewis base. libretexts.org The formation of these complexes is an equilibrium process, described by a formation constant (Kf), which indicates the stability of the complex in solution. libretexts.orgdalalinstitute.com

Studies on similar polyhydroxy carboxylates, like gluconate, reveal that in alkaline to hyperalkaline conditions, the deprotonation of alcoholic hydroxyl groups facilitates the formation of highly stable chelate complexes with metal ions, including Ca²⁺. researchgate.netmpg.de This suggests that under specific pH conditions, L-arabinonate could also form strong complexes with calcium through the participation of its deprotonated hydroxyl groups. The stability and structure of these complexes are crucial in understanding the bioavailability and transport of calcium in biological systems.

The complexing properties of L-arabinonate can be better understood by comparing them with other polyhydroxy carboxylates, such as D-gluconate. D-gluconate is a well-studied complexing agent, known for its ability to form stable complexes with a wide range of metal cations, particularly in alkaline solutions where its hydroxyl groups can deprotonate. researchgate.net

Research on calcium-gluconate interactions has shown the formation of various complexes, including mononuclear and polynuclear species, especially at high pH. mpg.deresearchgate.net For instance, in strongly alkaline solutions, gluconate significantly increases the solubility of calcium hydroxide (B78521) (portlandite) by forming stable Ca²⁺-complexes. researchgate.netresearchgate.net The binding sites for Ca²⁺ on the gluconate molecule have been identified as the carboxylate group and the oxygen atoms on the second and third carbon atoms. researchgate.net This chelation involving both the carboxylate and hydroxyl groups leads to the formation of stable ring structures.

Similar to gluconate, other polyhydroxy carboxylates have been studied for their interactions with metal ions. For example, the complexation of lanthanide(III) ions with D-gluconic acid has been investigated, revealing the formation of various complexes and a regular evolution of stability constants across the lanthanide series. researchgate.net These comparative studies provide a framework for predicting the behavior of L-arabinonate in the presence of different metal ions and under various conditions. The ability of these molecules to form stable complexes is critical in applications ranging from industrial processes to biological systems. researchgate.netgiqimo.com

| Ligand | Metal Ion | Key Findings |

| D-Gluconate | Ca²⁺ | Forms stable mononuclear and polynuclear complexes, especially in alkaline solutions. Increases solubility of Ca(OH)₂. Binding involves carboxylate and hydroxyl groups. researchgate.netresearchgate.net |

| D-Gluconic Acid | Lanthanide(III) | Forms various complexes with a regular trend in stability constants across the lanthanide series. researchgate.net |

| Polyhydroxy Carboxylates | Various Metal Ions | Act as effective chelating agents, with complex stability influenced by pH and the specific metal ion. researchgate.netgiqimo.com |

L-Arabinonate-Derived Analogs as Biochemical Probes and Enzyme Modulators

The structural framework of L-arabinonate serves as a valuable scaffold for the design and synthesis of analogs aimed at probing and modulating the activity of specific enzymes. By modifying the functional groups of the L-arabinonate molecule, researchers can create potent and selective inhibitors that provide insights into enzyme mechanisms and can serve as leads for therapeutic development.

The synthesis of L-arabinonate analogs often involves strategic modifications to the parent molecule to enhance binding affinity and specificity for a target enzyme. Structure-activity relationship (SAR) studies are then conducted to understand how these chemical modifications influence the biological activity of the analogs. nih.govresearchgate.net These studies are crucial for optimizing the design of enzyme inhibitors. plos.orgmdpi.com

For instance, the development of inhibitors for enzymes like phosphoglucose (B3042753) isomerase and phosphomannose isomerase has benefited from SAR studies of arabinonate-derived compounds. By systematically altering substituents and functional groups, researchers can identify the key molecular features required for potent inhibition. nih.govnih.gov This iterative process of synthesis and biological evaluation allows for the refinement of inhibitor design, leading to compounds with improved efficacy. plos.orgmdpi.com

Phosphoglucose isomerase (PGI) is a crucial enzyme in glycolysis, catalyzing the reversible isomerization of D-glucose 6-phosphate to D-fructose 6-phosphate. nih.govroyalsocietypublishing.org It is also known to function as a cytokine called autocrine motility factor (AMF) outside the cell, playing a role in cancer cell motility and metastasis. nih.gov The enzymatic active site is implicated in AMF activity, making PGI an attractive target for inhibitor development. nih.gov

Novel N-substituted 5-phosphate-D-arabinonamide derivatives have been synthesized and identified as potent inhibitors of PGI. nih.govplos.org These compounds, while not designed as high-energy intermediate analogs, have shown strong inhibitory activity. nih.gov SAR studies have provided insights into the structural requirements for effective inhibition, and the crystal structure of one such inhibitor in complex with human PGI has been determined, offering a detailed view of the binding interactions. nih.gov

| Derivative | Target Enzyme | Key Finding |

| N-Substituted 5-Phosphate-D-Arabinonamide | Phosphoglucose Isomerase (PGI) | Acts as a strong inhibitor, with SAR studies and crystallography revealing key binding interactions. nih.govplos.org |

Phosphomannose isomerase (PMI) is another key enzyme in carbohydrate metabolism, responsible for the interconversion of D-mannose 6-phosphate and D-fructose 6-phosphate. nih.govjussieu.frnih.gov Type I PMIs are zinc-dependent metalloenzymes and are considered potential therapeutic targets, as they are essential for the survival of several pathogens and differ from the human enzyme. nih.govnih.gov

The hydroxamate analog, 5-phospho-D-arabinonohydroxamate (5PAH), has been identified as a potent inhibitor of both type I and type II PMIs, with a nanomolar affinity for the enzyme. nih.govjussieu.frnih.gov In contrast, the corresponding carboxylate, 5-phospho-D-arabinonate (5PAA), shows no inhibitory activity towards PMI, despite being a strong competitive inhibitor of PGI. nih.govjussieu.frnih.gov

Biochemical and theoretical studies have revealed that in the PMI-5PAH complex, the hydroxamate moiety of 5PAH directly binds to the active site zinc(II) ion. jussieu.frnih.gov This interaction is much more favorable than the binding of the phosphate (B84403) group to the zinc ion. jussieu.frnih.gov The lack of inhibition by 5PAA is attributed to the replacement of the hydroxamate group with a carboxylate, which is less effective in coordinating with the zinc ion in the active site. jussieu.frnih.gov These findings highlight the critical role of the hydroxamate functionality for potent PMI inhibition and underscore the importance of specific functional groups in determining enzyme-inhibitor interactions.

| Compound | Target Enzyme | Inhibition | Key Binding Interaction |

| 5-Phospho-D-Arabinonohydroxamate (5PAH) | Phosphomannose Isomerase (PMI) | Potent inhibitor nih.govjussieu.frnih.gov | Hydroxamate moiety binds to the active site Zn²⁺ ion. jussieu.frnih.gov |

| 5-Phospho-D-Arabinonate (5PAA) | Phosphomannose Isomerase (PMI) | No inhibition nih.govjussieu.frnih.gov | Carboxylate group is less effective in coordinating with the active site Zn²⁺. jussieu.frnih.gov |

| 5-Phospho-D-Arabinonate (5PAA) | Phosphoglucose Isomerase (PGI) | Strong competitive inhibitor nih.gov | N/A |

Advanced Research Methodologies for the Study of Calcium Di L Arabinonate and L Arabinonate

Spectroscopic Techniques in Structural and Mechanistic Elucidation

Spectroscopic methods are fundamental in defining the molecular structure, conformation, and metabolic fate of L-arabinonate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamic properties of molecules in solution. nih.gov For L-arabinonate, NMR is crucial for conformational analysis, which involves characterizing the spatial arrangement of atoms that can be interconverted by rotation about single bonds. nih.govauremn.org.br The analysis of NMR parameters like chemical shifts, spin-spin coupling constants, and Nuclear Overhauser Effects (NOEs) provides detailed insights into the preferred conformations of the L-arabinonate molecule. nih.govcopernicus.org

The conformational preferences of a molecule are determined by a variety of stereoelectronic interactions. nih.gov Variable temperature NMR studies can be employed to determine the energy barriers between different conformers. copernicus.org By comparing experimental NMR data with quantum mechanical calculations, researchers can determine the populations of different conformers in solution. nih.gov This information is vital for understanding how L-arabinonate interacts with other molecules, particularly enzymes.

| NMR Parameter | Information Obtained | Relevance to L-Arabinonate Study |

|---|---|---|

| Chemical Shifts (δ) | Electronic environment of nuclei (¹H, ¹³C). | Provides a fingerprint of the molecule and indicates changes upon binding. |

| Spin-Spin Coupling Constants (J) | Through-bond connectivity and dihedral angles (Karplus relationship). | Defines the relative orientation of substituents and the conformation of the sugar backbone. nih.gov |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei (<5 Å). | Determines spatial relationships between protons, crucial for 3D structure elucidation. |

| Relaxation Times (T₁, T₂) | Molecular motion and dynamics. | Reveals information about the flexibility and tumbling of the L-arabinonate molecule in solution. |

Mass spectrometry (MS) is an indispensable tool in metabolomics for identifying and quantifying metabolites within a biological system. In the context of L-arabinonate, MS-based approaches are used to trace its metabolic pathway and profile related intermediates. L-arabinose, the precursor to L-arabinonate, is metabolized through the pentose (B10789219) phosphate (B84403) pathway. nih.govsmpdb.ca

The typical bacterial pathway involves the conversion of L-arabinose to L-ribulose, then to L-ribulose-5-phosphate, and finally to D-xylulose-5-phosphate, which enters the central pentose phosphate pathway. nih.govsmpdb.caresearchgate.net MS techniques, often coupled with separation methods like liquid chromatography (LC-MS) or gas chromatography (GC-MS), can identify and quantify these phosphorylated intermediates. This allows researchers to study the flux through the pathway under different conditions and in various organisms, providing a detailed picture of L-arabinose and L-arabinonate utilization. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods complement experimental techniques by providing atomic-level insights into the structure, reactivity, and interactions of molecules.

Ab initio (from first principles) quantum mechanical calculations are used to study the electronic structure and energetics of molecules without prior experimental data. scispace.com These methods can be employed to investigate the reaction mechanisms involved in the synthesis or degradation of L-arabinonate. For instance, ab initio molecular dynamics simulations can model glycosylation reactions in explicit solvent, helping to determine whether a reaction proceeds through a concerted (SN2) or stepwise (SN1) mechanism by calculating the free energy surface. nih.gov Such calculations can elucidate the transition states and intermediate structures, providing a detailed understanding of the reaction pathway at a molecular level. nih.govresearchgate.net This approach is valuable for studying the enzymatic reactions within the L-arabinose metabolic pathway.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. nih.govyoutube.com This method is used to generate hypotheses about how L-arabinonate (the substrate) or potential inhibitors interact with the enzymes of the L-arabinose metabolic pathway, like L-arabinose isomerase. jabonline.in Docking involves two main components: a search algorithm to generate various binding poses and a scoring function to rank these poses based on their predicted binding affinity. nih.govjabonline.in

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted protein-ligand complex and to observe its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and interactions that occur during the binding process. This combined approach is instrumental in rational drug design and in understanding the molecular basis of enzyme specificity and inhibition. nih.govresearchgate.net

| Technique | Primary Goal | Key Outputs |

|---|---|---|

| Ab Initio Calculations | Elucidate reaction mechanisms and electronic structures. researchgate.net | Transition state geometries, reaction energy barriers, free energy surfaces. nih.gov |

| Molecular Docking | Predict ligand binding orientation and affinity. nih.gov | Binding poses, scoring function values (e.g., binding energy). youtube.com |

| Molecular Dynamics (MD) | Simulate the time-dependent behavior of molecular systems. | Trajectory of atomic positions, conformational changes, interaction stability. |

Biophysical Techniques for Protein-Ligand Binding Analysis

A variety of biophysical techniques are available to experimentally measure the binding affinity and thermodynamics of protein-ligand interactions, which is essential for validating computational predictions and fully characterizing the interaction between L-arabinonate and its target proteins. dntb.gov.ua

Commonly used techniques include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to a protein immobilized on the chip. nih.gov It provides real-time data on the association and dissociation rates, from which the binding affinity can be calculated.

Fluorescence Spectroscopy: This technique can be used to monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or the fluorescence of a labeled ligand upon binding.

Small-Angle X-ray Scattering (SAXS): SAXS provides information about the size and shape of macromolecules in solution. It can detect conformational changes in a protein upon ligand binding, such as the decrease in the radius of gyration observed for the L-arabinose-binding protein when it binds its ligand. researchgate.netresearchgate.net

These methods, often used in combination, provide a comprehensive picture of the binding event, confirming direct interaction and quantifying the strength and thermodynamics of the association between L-arabinonate and its protein partners. nih.gov

Differential Scanning Fluorimetry (DSF) in High-Throughput Screening of Solute Binding Proteins

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a powerful and widely adopted technique for the high-throughput screening of interactions between proteins and ligands. portlandpress.com This method is particularly valuable in the study of solute binding proteins (SBPs) to identify which ligands, such as L-arabinonate, they may bind. The principle of DSF is based on the change in the thermal stability of a protein upon the binding of a ligand. measurebiology.org Generally, the binding of a ligand stabilizes the protein's three-dimensional structure, resulting in an increase in its melting temperature (Tm). springernature.com

The DSF experiment is typically performed in a real-time polymerase chain reaction (PCR) instrument, which allows for precise temperature control and fluorescence detection in a high-throughput format, such as a 96- or 384-well plate. portlandpress.com The assay mixture contains the purified solute binding protein, a fluorescent dye (commonly SYPRO Orange), and the potential ligand, in this case, L-arabinonate. springernature.com The SYPRO Orange dye exhibits low fluorescence in an aqueous environment but fluoresces intensely when it binds to hydrophobic regions of a protein. portlandpress.com

As the temperature is gradually increased, the protein begins to unfold, exposing its hydrophobic core. The binding of the dye to these newly exposed regions results in a sharp increase in fluorescence. portlandpress.com The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm). measurebiology.org When a ligand such as L-arabinonate binds to the solute binding protein, it typically stabilizes the folded state, meaning more thermal energy is required to unfold it. This stabilization is observed as a positive shift in the Tm (ΔTm). measurebiology.org By screening a library of potential ligands against a target solute binding protein, one can identify binders by observing a significant increase in the melting temperature. jove.com

Detailed research findings

The following data table is a hypothetical representation created to illustrate the kind of results that would be generated from a DSF-based high-throughput screen of various solute binding proteins (SBPs) against L-arabinonate. The data presented is for illustrative purposes to demonstrate the principles of DSF in identifying potential binding interactions.

Hypothetical Data from a DSF Screen for L-Arabinonate Binding Proteins

| Solute Binding Protein (SBP) | Ligand | Ligand Concentration (mM) | Tm (°C) | ΔTm (°C) | Interpretation |

|---|---|---|---|---|---|

| SBP-1 | None (Apo) | 0 | 45.2 | - | Baseline |

| SBP-1 | L-Arabinonate | 1 | 49.8 | +4.6 | Strong Binding |

| SBP-2 | None (Apo) | 0 | 52.1 | - | Baseline |

| SBP-2 | L-Arabinonate | 1 | 52.5 | +0.4 | No Significant Binding |

| SBP-3 | None (Apo) | 0 | 48.7 | - | Baseline |

| SBP-3 | L-Arabinonate | 1 | 51.9 | +3.2 | Moderate Binding |

| SBP-4 | None (Apo) | 0 | 55.3 | - | Baseline |

| SBP-4 | L-Arabinonate | 1 | 55.2 | -0.1 | No Binding/Destabilization |

Interpretation of Hypothetical Data:

In this illustrative data set, the melting temperature (Tm) of each solute binding protein is measured in the absence (Apo) and presence of L-arabinonate. The change in melting temperature (ΔTm) is the key indicator of an interaction.

SBP-1 shows a significant positive shift in Tm of +4.6 °C in the presence of L-arabinonate. A large ΔTm is indicative of a strong stabilizing interaction, suggesting that SBP-1 is a likely binder of L-arabinonate.

SBP-2 exhibits a very small ΔTm of +0.4 °C, which is likely within the range of experimental error and would not be considered a significant indication of binding.

SBP-3 displays a moderate positive shift of +3.2 °C, suggesting a potential interaction with L-arabinonate that may be weaker than that observed for SBP-1.

SBP-4 shows a negligible to slightly negative ΔTm, indicating no stabilizing interaction and possibly a slight destabilizing effect, which would generally be interpreted as non-binding.

This type of high-throughput screening allows for the rapid identification of potential "hits" from a large pool of proteins, which can then be selected for further, more detailed binding analysis.

Interdisciplinary Research Applications and Future Directions in L Arabinonate Studies

Role of L-Arabinose Metabolism in Microbial Adaptation and Host-Pathogen Interactions (e.g., E. coli O157:H7 in Plant Environments)

The metabolism of L-arabinose, and by extension the formation of L-arabinonate, is crucial for the adaptation and survival of various microorganisms, including pathogenic bacteria in host environments. L-arabinose is a significant component of plant cell wall polysaccharides like pectin (B1162225) and hemicellulose. nih.govnih.gov While some microbes secrete enzymes to break down these complex carbohydrates, others, like the food-borne pathogen Escherichia coli O157:H7, can utilize the released L-arabinose as a carbon source, which is then metabolized through a pathway involving L-arabinonate. nih.govnih.govchemicalbook.comnih.gov

Research has shown that for E. coli O157:H7, the genes responsible for L-arabinose metabolism are activated in plant environments. nih.govnih.govchemicalbook.com Studies have demonstrated that while the deletion of the primary L-arabinose metabolism genes (araBAD) did not completely hinder the colonization of spinach and lettuce by E. coli O157:H7, the araA gene was notably induced upon exposure to spinach cell-wall polysaccharides. nih.govnih.gov This suggests that the pathogen can utilize L-arabinose derived from plant tissues, which can support its persistence in these environments. nih.govnih.govchemicalbook.com

Furthermore, the metabolism of L-arabinose has been linked to virulence in enteric pathogens. The catabolism of this sugar can enhance the expression of virulence factors, such as the type 3 secretion system in enterohaemorrhagic E. coli (EHEC), thereby promoting host cell colonization. This connection highlights how the metabolic adaptation to available nutrients in the host environment is intertwined with pathogenicity.

The ability of pathogens like E. coli O157:H7 to utilize plant-derived sugars such as L-arabinose is a critical aspect of their ecology and has implications for food safety. Understanding the metabolic pathways, including the role of L-arabinonate, provides a deeper comprehension of the interactions between pathogens and their plant hosts.

Table 1: Gene Expression in E. coli O157:H7 in Response to Plant-Derived Sugars

| Gene | Inducer | Function in L-Arabinose Metabolism | Observed Effect | Reference |

|---|---|---|---|---|

| araA | L-arabinose, Spinach cell-wall polysaccharides | Isomerase | Induced expression in planta and on exposure to spinach extracts | nih.govnih.gov |

| araB | L-arabinose | Kinase | Activated in vitro by L-arabinose | nih.govchemicalbook.comnih.gov |

| araD | L-arabinose | Epimerase | Activated in vitro by L-arabinose | nih.govchemicalbook.comnih.gov |

| araF | L-arabinose | Transport | Activated in vitro by L-arabinose | nih.govchemicalbook.comnih.gov |

Engineering Novel Metabolic Pathways and Enzymatic Cascades for Research Purposes

The study of L-arabinonate is integral to the field of synthetic biology and metabolic engineering, where researchers aim to design and construct new biological pathways and functions. nih.gov By understanding the enzymes and genes involved in L-arabinonate metabolism, scientists can engineer microorganisms to utilize L-arabinose, a component of lignocellulosic biomass, for the production of valuable chemicals. uef.fi

One area of research involves the creation of novel, non-phosphorylative pathways for pentose (B10789219) sugar conversion, which offer advantages such as fewer reaction steps and simpler regulation compared to native metabolic routes. uef.fi The enzymes central to these pathways, such as L-arabinonate dehydratase, are key targets for protein engineering to improve their efficiency and substrate specificity. uef.fi For instance, structure-function studies of L-arabinonate dehydratase from Rhizobium leguminosarum have provided insights into its catalytic mechanism, allowing for the engineering of variants with altered substrate preferences. uef.fi

Enzymatic cascades, which involve a series of consecutive reactions catalyzed by multiple enzymes, are being designed for various biotechnological applications. nih.gov These artificial cascades can be constructed by combining enzymes from different organisms to create pathways not found in nature. researchgate.net Research in this area includes the development of one-pot bioconversion processes, where a substrate is converted to a final product through a series of enzymatic steps in a single reactor. researchgate.netsemanticscholar.org Such engineered pathways are valuable research tools for studying enzyme kinetics, metabolic flux, and the principles of pathway evolution. The creation of these synthetic pathways also provides platforms for producing specialty chemicals and pharmaceuticals from renewable feedstocks. nih.gov

Table 2: Examples of Engineered L-Arabinose/L-Arabinonate Metabolic Pathways

| Engineered Organism | Key Enzymes Introduced/Modified | Purpose of Engineering | Research Application |

|---|---|---|---|

| Corynebacterium glutamicum | araA, araB, araD from E. coli | Broaden substrate utilization to include L-arabinose | Production of organic acids (succinic, lactic, acetic) |

| Ralstonia eutropha | araBAD and araFGH from E. coli | Enable L-arabinose metabolism | Production of poly-beta-hydroxybutyrate (PHB) |

| In vitro enzymatic system | L-arabinonate dehydratase (engineered variants) | Alter substrate specificity | Study of enzyme structure-function relationships |

Fundamental Contributions to Carbohydrate Biochemistry and Glycobiology Research

The investigation of L-arabinonate and its associated metabolic pathways has provided significant contributions to the fundamental understanding of carbohydrate biochemistry and glycobiology. While much of classical biochemistry has focused on the metabolism of D-sugars like glucose, the study of L-sugars such as L-arabinose and their derivatives illuminates the diversity of carbohydrate metabolism in nature.

A key contribution is the elucidation of alternative metabolic strategies, such as the non-phosphorylative pathways for pentose degradation. nih.gov These pathways, which proceed via sugar acid intermediates like L-arabinonate, demonstrate that not all carbohydrate catabolism follows the canonical glycolytic route. This expands the known principles of how cells can derive energy and building blocks from different types of sugars. The characterization of the enzymes involved in these pathways, such as aldopentose-1-dehydrogenase and L-arabinonate dehydratase, enriches our knowledge of enzyme function and evolution. uef.fi

In the broader context of glycobiology, which examines the structure, function, and biology of carbohydrates (glycans), the study of L-arabinose metabolism provides insights into the synthesis and modification of the complex glycans that are abundant on cell surfaces and in the extracellular matrix. researchgate.net Since L-arabinose is a common constituent of plant cell wall glycans, understanding its metabolism is essential for a complete picture of the biosynthesis and turnover of these structures. nih.gov This knowledge is crucial for understanding cell-cell interactions, developmental processes in plants, and the interactions between plants and microbes. researchgate.net The study of how organisms have evolved pathways to metabolize specific monosaccharides like L-arabinose contributes to the overarching goal of glycobiology to understand the roles of the vast diversity of sugar structures found in nature.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and purifying calcium di-L-arabinonate, and how can researchers validate the compound’s purity?

- Methodological Answer : Synthesis typically involves stoichiometric reactions between L-arabinonic acid and calcium hydroxide under controlled pH (5.5–6.5). Post-synthesis, purification via recrystallization in aqueous ethanol (70% v/v) is recommended. Purity validation requires a combination of techniques:

- HPLC (high-performance liquid chromatography) with a polar stationary phase to confirm absence of unreacted precursors.

- Elemental analysis (C, H, Ca) to verify stoichiometry.

- FTIR spectroscopy to identify characteristic carboxylate (COO⁻) and hydroxyl (OH) stretches .

- Validation Note : Cross-check results against the CAS registry entry (5346-83-8) for consistency in physical properties (e.g., melting point, solubility) .

Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions (e.g., temperature, humidity)?

- Methodological Answer : Use accelerated stability testing:

- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 4–12 weeks. Monitor degradation via periodic TLC (thin-layer chromatography) or NMR to detect breakdown products.

- Hygroscopicity Testing : Expose samples to 75% relative humidity (RH) in desiccators and measure mass changes gravimetrically.

- Data Interpretation : Apply the Arrhenius equation to extrapolate shelf-life under standard conditions. Report uncertainties in degradation rates using error bars or confidence intervals .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve contradictions in this compound’s structural data (e.g., conflicting NMR or XRD results)?

- Methodological Answer :

- For NMR discrepancies , use 2D NMR (COSY, HSQC) to resolve proton coupling ambiguities and assign stereochemistry.

- For XRD inconsistencies , employ Rietveld refinement to model crystallographic data and confirm lattice parameters. Cross-validate with solid-state NMR to assess crystallinity vs. amorphous content.

- Case Study : If conflicting FTIR spectra arise, compare with computational simulations (DFT-based vibrational frequency analysis) to distinguish between polymorphic forms .

Q. How can researchers address reproducibility challenges in this compound’s bioactivity assays (e.g., conflicting cytotoxicity results)?

- Methodological Answer :

- Standardize Assay Conditions : Use a reference cell line (e.g., HEK-293) with defined culture media and exposure times.

- Control for Calcium Ion Interference : Include calcium chloride controls to isolate effects specific to the arabinonate complex.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Report effect sizes and confidence intervals to contextualize discrepancies .

Q. What strategies optimize this compound’s chelation properties for targeted applications (e.g., metal ion binding in biological systems)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for divalent cations (e.g., Fe²⁺, Mg²⁺).

- Molecular Dynamics (MD) Simulations : Model ligand-metal interactions to predict binding sites.

- Comparative Studies : Benchmark against structurally analogous compounds (e.g., calcium D-gluconate) to identify structure-activity relationships .

Data Analysis & Literature Review

Q. How should researchers critically evaluate conflicting literature on this compound’s thermodynamic properties?

- Methodological Answer :

- Source Assessment : Prioritize peer-reviewed studies with full experimental details (e.g., calorimetry methods, sample purity).

- Meta-Analysis : Use software like RevMan to aggregate data from primary sources, weighting studies by sample size and methodological rigor.

- Identify Knowledge Gaps : Note discrepancies in measurement conditions (e.g., solvent polarity, ionic strength) that may explain variability .

Q. What computational tools are recommended for modeling this compound’s interaction with biomolecules?

- Methodological Answer :

- Docking Software : AutoDock Vina or Schrödinger Suite to predict binding affinities with proteins (e.g., calcium-sensing receptors).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate electronic interactions at binding sites using Gaussian or ORCA.

- Validation : Compare computational results with experimental data (e.g., SPR surface plasmon resonance) .

Experimental Design & Collaboration

Q. How can interdisciplinary teams design collaborative studies on this compound’s applications in material science?

- Methodological Answer :

- Milestone Planning : Divide tasks into synthesis (chemistry team), structural analysis (materials science team), and application testing (engineering team).

- Data Integration : Use shared platforms (e.g., LabArchives) for real-time data sharing. Standardize formats (e.g., .CIF for crystallography, .MNova for NMR).

- Risk Mitigation : Predefine protocols for handling discrepancies (e.g., conflicting XRD vs. SAXS data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.